molecular formula C24H32N2O2 B5523212 2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5523212
M. Wt: 380.5 g/mol
InChI Key: DXWUUGIKDDWZLF-UHFFFAOYSA-N
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Description

2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C24H32N2O2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.246378268 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2-Benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one is a compound that falls within the broader category of diazaspiro undecane derivatives, which have been explored for their diverse chemical properties and potential applications in scientific research. These compounds, including diazaspiro[5.5]undecanes, are synthesized through various chemical reactions, such as microwave-assisted solid-phase synthesis. This process involves the annulation of primary amines with resin-bound bismesylates, a method that has been particularly noted for its efficiency in generating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes (Macleod, Martínez-Teipel, Barker, & Dolle, 2006). Additionally, the compound's structure and properties have been further elaborated through methodologies that enable catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, derivatives of 2,9-diazaspiro[5.5]undecanes have demonstrated a variety of activities. These compounds have been identified as potential therapeutic agents for conditions such as hypertension, showcasing significant antihypertensive effects in animal models. The parent compound among the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones series exhibited potent antihypertensive properties, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, 1,9-diazaspiro[5.5]undecanes have been discussed for their privileged heterocyclic structure, suggesting their utility in treating a wide range of disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Photophysical and Spectroscopic Studies

The photophysical and spectroscopic properties of diazaspiro[5.5]undecane derivatives have also been a subject of interest. Studies involving diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds have provided insights into their solvatochromic behaviors and quantum yield variations across different solvents. These studies have revealed the compounds’ interaction dynamics with light and their potential applications in materials science (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

2-benzyl-9-[(5-propylfuran-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-2-6-21-9-10-22(28-21)18-25-15-13-24(14-16-25)12-11-23(27)26(19-24)17-20-7-4-3-5-8-20/h3-5,7-10H,2,6,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWUUGIKDDWZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.